molecular formula C7H14ClNO3 B2969178 Methyl 1,4-oxazepane-6-carboxylate hydrochloride CAS No. 2149643-75-2

Methyl 1,4-oxazepane-6-carboxylate hydrochloride

Cat. No. B2969178
CAS RN: 2149643-75-2
M. Wt: 195.64
InChI Key: IBKQAKBNROAFGU-UHFFFAOYSA-N
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Description

“Methyl 1,4-oxazepane-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2149643-75-2 . It has a molecular weight of 195.65 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Biomimetic Alkaloid Syntheses

Studies in Biomimetic Alkaloid Syntheses : This research demonstrates the application of methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate in the synthesis of minovincine, an alkaloid, through a series of condensations and cyclizations. This illustrates the compound's role in synthesizing complex natural products and its potential in medicinal chemistry research (Kuehne & Earley, 1983).

Heterocyclic Compound Synthesis

Four Related Benzazepine Derivatives in a Reaction Pathway : This study explores the crystal structures and hydrogen-bonded assemblies of several benzazepine derivatives, highlighting the structural diversity achievable through modifications of compounds related to "Methyl 1,4-oxazepane-6-carboxylate hydrochloride" and their significance in developing materials with specific molecular architectures (Guerrero et al., 2014).

Pharmacological Research

GSK189254, a Novel H3 Receptor Antagonist : In this study, the compound 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride, closely related to "this compound," was examined for its potential in treating cognitive disorders in Alzheimer's disease, showcasing the therapeutic applications of structurally complex heterocycles (Medhurst et al., 2007).

Enzyme-Catalyzed Synthesis

Lipase Catalyzed Regioselective Lactamization : This research presents the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid via a lipase-catalyzed key step, demonstrating the application of biocatalysis in creating cyclic compounds. It highlights the compound's role in green chemistry and the synthesis of bioactive molecules (Aurell et al., 2014).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 1,4-oxazepane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKQAKBNROAFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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